
2-(n-(3-Pyridylmethyl)carbamoyl)cyclohexanecarboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2-(n-(3-Pyridylmethyl)carbamoyl)cyclohexanecarboxylic acid” is a chemical compound with the molecular formula C14H18N2O3 . It has an average mass of 262.304 Da and a monoisotopic mass of 262.131744 Da .
Molecular Structure Analysis
The molecular structure of this compound includes a cyclohexanecarboxylic acid group attached to a carbamoyl group, which is further attached to a 3-pyridylmethyl group .Physical And Chemical Properties Analysis
This compound has a density of 1.2±0.1 g/cm3, a boiling point of 561.5±50.0 °C at 760 mmHg, and a flash point of 293.4±30.1 °C . It has 5 hydrogen bond acceptors, 2 hydrogen bond donors, and 4 freely rotating bonds . Its polar surface area is 79 Å2, and it has a molar volume of 212.7±3.0 cm3 .Aplicaciones Científicas De Investigación
Proteomics Research
2-(n-(3-Pyridylmethyl)carbamoyl)cyclohexanecarboxylic acid: is utilized in proteomics, which is the large-scale study of proteins, particularly their structures and functions. This compound can be used to modify proteins or peptides to study their structure-activity relationships, which is crucial for understanding cellular processes .
Medicinal Chemistry
In medicinal chemistry, this compound serves as a building block for the synthesis of potential therapeutic agents. Its structure is amenable to binding with various biological targets, which can be exploited to develop new drugs with improved efficacy and safety profiles .
Agricultural Chemistry
The compound finds application in agricultural chemistry where it may be used to create novel agrochemicals. Its pyridylmethyl group could interact with plant enzymes or growth receptors, leading to the development of new herbicides or growth regulators .
Material Science
In material science, 2-(n-(3-Pyridylmethyl)carbamoyl)cyclohexanecarboxylic acid could be involved in the synthesis of polymers or coatings with unique properties. Its cyclohexane ring provides a scaffold that can impart rigidity or flexibility to the materials .
Environmental Science
This compound can be used in environmental science research to develop sensors or assays for the detection of pollutants or toxins. The pyridylmethyl moiety can act as a ligand for metals, aiding in the capture and quantification of environmental contaminants .
Biochemistry
In biochemistry, the compound is valuable for enzyme inhibition studies. It can be used to design inhibitors that can modulate the activity of specific enzymes, thereby helping to elucidate their role in metabolic pathways .
Pharmacology
Pharmacological research can benefit from the use of 2-(n-(3-Pyridylmethyl)carbamoyl)cyclohexanecarboxylic acid in the development of drug delivery systems. Its chemical structure allows for the potential conjugation with drugs, enhancing their stability and targeting capabilities .
Analytical Chemistry
Lastly, in analytical chemistry, this compound can be employed as a standard or reagent in chromatographic methods or spectrometric analyses. Its distinct chemical properties allow for precise calibration and measurement of analytes in complex mixtures .
Propiedades
IUPAC Name |
2-(pyridin-3-ylmethylcarbamoyl)cyclohexane-1-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O3/c17-13(16-9-10-4-3-7-15-8-10)11-5-1-2-6-12(11)14(18)19/h3-4,7-8,11-12H,1-2,5-6,9H2,(H,16,17)(H,18,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOLCGPJCJZCOSE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)C(=O)NCC2=CN=CC=C2)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70375191 |
Source


|
| Record name | SBB053463 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70375191 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(n-(3-Pyridylmethyl)carbamoyl)cyclohexanecarboxylic acid | |
CAS RN |
309292-93-1 |
Source


|
| Record name | SBB053463 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70375191 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

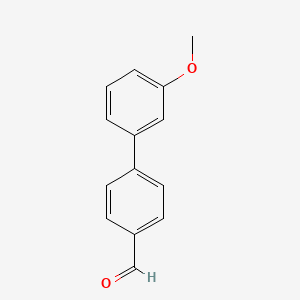
![4'-Methoxy-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B1302210.png)
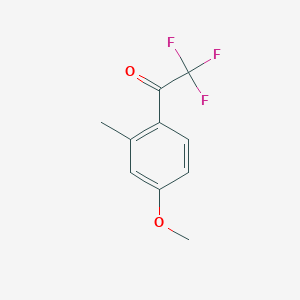
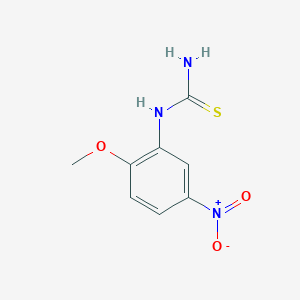
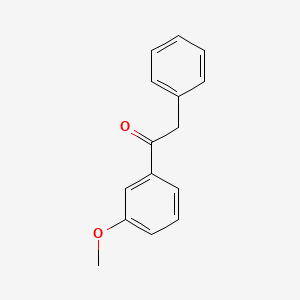
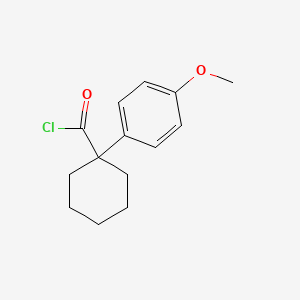
![6-(3-Methoxyphenyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde](/img/structure/B1302220.png)
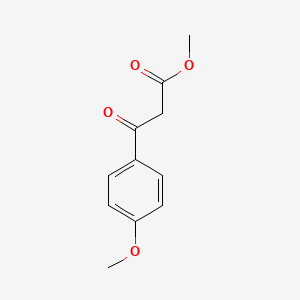
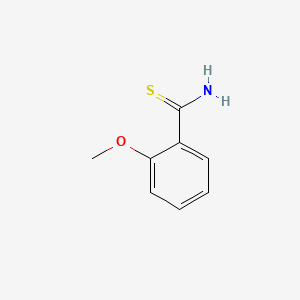
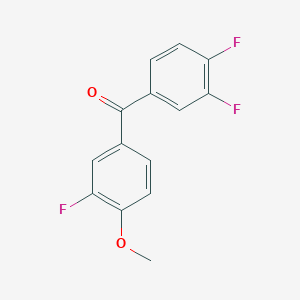

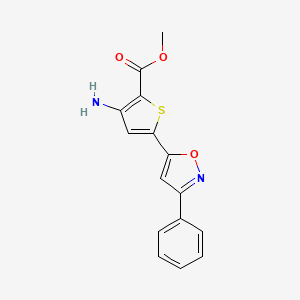
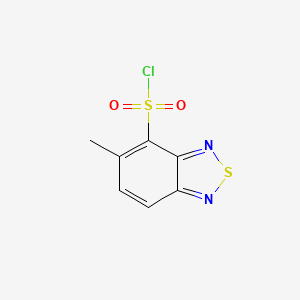
![Methyl 4-chloro-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B1302236.png)